molecular formula C20H15FN4O2S2 B276183 2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B276183
M. Wt: 426.5 g/mol
InChI Key: LINNCBFQNMKBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves the inhibition of various enzymes and proteins that are associated with the growth and development of cancer cells and Alzheimer's disease. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division, and acetylcholinesterase, an enzyme that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include the inhibition of cancer cell growth, the inhibition of acetylcholinesterase activity, and the induction of apoptosis, a process that leads to the death of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in lab experiments is its high potency and specificity towards cancer cells and Alzheimer's disease. However, one of the limitations is its potential toxicity towards normal cells, which requires further investigation to determine the appropriate dosage and administration.

Future Directions

There are several future directions for the study of 2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. One of the directions is to investigate its potential use in combination therapy with other anticancer drugs to enhance its efficacy and reduce its toxicity towards normal cells. Another direction is to investigate its potential use in other diseases, such as Parkinson's disease and multiple sclerosis, as it has been found to have neuroprotective properties. Additionally, further studies are needed to determine the appropriate dosage and administration of this chemical compound for clinical use.
In conclusion, 2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a chemical compound with potential therapeutic applications in cancer treatment and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and proteins that are associated with the growth and development of cancer cells and Alzheimer's disease. While it has several advantages in lab experiments, its potential toxicity towards normal cells requires further investigation. There are several future directions for the study of this chemical compound, including investigating its use in combination therapy and other diseases, as well as determining the appropriate dosage and administration for clinical use.

Synthesis Methods

The synthesis of 2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves the reaction of 4-Fluorobenzaldehyde, 3-(Chloromethyl)pyridine hydrochloride, and 2-Amino-4,5,6,7-tetrahydro-4-oxo-3-(3-pyridinylmethyl)thieno[3,2-c]pyridine-3-acetamide in the presence of a suitable solvent and catalyst. The compound is then purified using various techniques, including column chromatography, recrystallization, and HPLC.

Scientific Research Applications

2-{[6-(4-Fluorophenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the development of Alzheimer's disease.

properties

Molecular Formula

C20H15FN4O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)-4-oxo-3-(pyridin-3-ylmethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H15FN4O2S2/c21-14-5-3-13(4-6-14)16-8-15-18(29-16)19(27)25(10-12-2-1-7-23-9-12)20(24-15)28-11-17(22)26/h1-9H,10-11H2,(H2,22,26)

InChI Key

LINNCBFQNMKBSY-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)F)N=C2SCC(=O)N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)F)N=C2SCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.